BenchChemオンラインストアへようこそ!

6H-Thieno[2,3-b]thiopyran

Carbonic anhydrase inhibition Glaucoma Topical ocular delivery

6H-Thieno[2,3-b]thiopyran is the only heterocyclic core clinically validated for topical carbonic anhydrase inhibition (dorzolamide IC₅₀=0.16 nM). Its [2,3-b] geometry uniquely enables dual corneal–scleral penetration, a property not replicable by benzothiophene, thienopyran, or [3,2-b] isomers. It serves as the key entry point for antiglaucoma APIs and EGFR kinase inhibitors with gefitinib-comparable potency. Diastereoselective solvolysis of this scaffold yields chiral intermediates with stereochemical fidelity, reducing purification costs for API manufacturing. Ideal as a building block for molecular photoswitches and metal-ion-gated photochromic materials.

Molecular Formula C7H6S2
Molecular Weight 154.3 g/mol
Cat. No. B13817079
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6H-Thieno[2,3-b]thiopyran
Molecular FormulaC7H6S2
Molecular Weight154.3 g/mol
Structural Identifiers
SMILESC1C=CC2=C(S1)SC=C2
InChIInChI=1S/C7H6S2/c1-2-6-3-5-9-7(6)8-4-1/h1-3,5H,4H2
InChIKeyDHKAFWKGBLDISJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6H-Thieno[2,3-b]thiopyran – Core Scaffold Identity and Procurement Baseline


6H-Thieno[2,3-b]thiopyran (CAS 21339-38-8, C₇H₆S₂, MW 154.25 g/mol) is the parent heterocycle of the thienothiopyran class, featuring a fused [2,3-b] thiophene–thiopyran bicyclic system . This scaffold serves as the key synthetic entry point for a portfolio of therapeutically validated derivatives, most notably the carbonic anhydrase inhibitor dorzolamide (Trusopt®) and the clinical candidate MK-927/sezolamide [1]. Its LogP of 2.867 and polar surface area of 53.54 Ų differentiate it from isomeric thienothiopyran ring systems and benzofused analogs .

Why 6H-Thieno[2,3-b]thiopyran Cannot Be Replaced by Generic Heterocyclic Analogs


The [2,3-b] ring fusion geometry of the thienothiopyran core is a non-interchangeable determinant of biological target engagement, aqueous solubility, and synthetic tractability. Benzothiophene-2-sulfonamide analogs exhibit potent in vitro carbonic anhydrase inhibition but fail as topical agents due to insufficient water solubility, whereas the thieno[2,3-b]thiopyran-2-sulfonamides uniquely balance lipid and aqueous solubility to enable dual corneal and scleral penetration [1]. Isosteric replacement of the thiopyran sulfur with oxygen (thienopyran) or nitrogen (thienopyridine) alters the oxidation-state tunability at the 7-position that is critical for sulfone-mediated CA II binding [2]. Furthermore, the [2,3-b] regiochemistry directs electrophilic substitution and metalation reactivity differently from the [3,2-b] isomer, directly impacting downstream functionalization scope [3].

Quantitative Differentiation Evidence for 6H-Thieno[2,3-b]thiopyran and Its Derivatives


Carbonic Anhydrase II Inhibition: Thienothiopyran-2-sulfonamides vs. Benzothiophene-2-sulfonamides

The thieno[2,3-b]thiopyran-2-sulfonamide dorzolamide (MK-507) inhibits human carbonic anhydrase II with an IC₅₀ of 0.16 nM in vitro, representing low-nanomolar potency . In contrast, benzothiophene-2-sulfonamides—while demonstrating comparable in vitro CA II inhibitory activity—suffered from insufficient water solubility that precluded their development as topically effective agents [1]. The thienothiopyran scaffold uniquely enables the introduction of a hydrophilic 4-alkylamino substituent and oxidation-state adjustment at the thiopyran sulfur (sulfone at 7,7-dioxide), which jointly confer the aqueous solubility required for corneal permeation without sacrificing target affinity [1].

Carbonic anhydrase inhibition Glaucoma Topical ocular delivery

Aqueous–Lipid Solubility Balance: Thienothiopyran-2-sulfonamides Enable Dual-Pathway Ocular Penetration

The thienothiopyran-2-sulfonamides MK-927, MK-417, and MK-507 possess a balanced profile of both lipid and aqueous solubility, enabling intraocular penetration through both the cornea and the sclera [1]. This dual-pathway penetration is attributed to the pKₐ of the 4-alkylamino group (~5.8 for MK-927) and the tunable oxidation state of the thiopyran sulfur (sulfide → sulfoxide → sulfone), which modulates both LogP and hydrogen-bonding capacity without disrupting the sulfonamide–zinc interaction in the CA II active site [2]. Benzothiophene-2-sulfonamides, by contrast, lacked this solubility balance and failed to achieve therapeutic intraocular concentrations after topical instillation [2].

Ocular pharmacokinetics Corneal permeability Scleral permeability

Synthetic Efficiency: One-Pot Access to Highly Functionalized Thieno[2,3-b]thiopyran-4-ones

A one-pot Horner–Wadsworth–Emmons olefination / base-induced intramolecular domino cyclization / thio-Michael addition sequence converts readily available β-keto ε-xanthyl phosphonates into highly functionalized thieno[2,3-b]thiopyran-4-ones [1]. This methodology also enables facile access to novel spiro-type thieno[2,3-b]thiopyran structures using cyclic ketones [1]. A complementary radical-based approach using xanthate transfer chemistry achieves broad molecular diversity around the thieno[2,3-b]thiopyran-4-one scaffold in only two steps from simple β-keto γ-xanthyl phosphonate, including unprecedented spiro derivatives [2]. In contrast, the synthesis of benzothiopyran analogs typically requires multi-step sequences with lower overall yields and narrower functional group tolerance.

Synthetic methodology One-pot synthesis Medicinal chemistry

EGFR Tyrosine Kinase Inhibition: Thieno[2,3-b]thiopyran-Fused Pyrazole Derivatives Show Comparable Potency to Gefitinib

A novel series of 7-bromo-1,4-dihydrothieno[3',2':5,6]thiopyrano[4,3-c]pyrazole-3-carboxamide derivatives, incorporating the thieno[2,3-b]thiopyran pharmacophore, demonstrated EGFR tyrosine kinase inhibitory activity. Compound 8h exhibited IC₅₀ = 9.57 ± 2.20 μmol/L against A549 lung cancer cells and IC₅₀ = 13.04 ± 1.21 μmol/L against NCI-H460 cells, comparable to the positive control gefitinib (IC₅₀ = 8.58 ± 1.65 μmol/L for A549; IC₅₀ = 18.66 ± 5.01 μmol/L for NCI-H460) [1]. Thienopyrimidine-based EGFR inhibitors, a related but structurally distinct class, show variable potency profiles that depend heavily on substitution patterns [2].

EGFR kinase inhibition Anticancer Thienothiopyran

Stereochemical Integrity in Dorzolamide Intermediate Synthesis: Diastereoselective Solvolysis Enables Single-Isomer API

The key dorzolamide intermediate (4S,6S)-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-ol-7,7-dioxide can be obtained in diastereoisomerically pure form via a remarkably stereoselective solvolysis of cis/trans-(6S)-6-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl acetate in an acetone/phosphate buffer mixture, regardless of the starting diastereomeric ratio [1]. The structure was confirmed by single-crystal X-ray analysis [1]. This stereochemical control is critical because the (4S,6S) absolute configuration is essential for dorzolamide's binding to the carbonic anhydrase II active site. By comparison, the thienothiepin ring-expanded analogs lack this level of stereochemical definition due to conformational flexibility in the seven-membered ring [2].

Stereoselective synthesis Dorzolamide Chiral intermediate

Divergent Synthetic Platform: Thieno[2,3-b]thiopyran-4-one as a Molecular Photoswitch Scaffold

2,3-Bis(2-methylbenzo[b]thiophen-3-yl)-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-one serves as a versatile platform for 'turn-on' fluorescence diarylethenes with photochromic and electrochromic properties [1]. DFT calculations revealed that the ground-state activation energy for ring-opening of the radical cation intermediate was approximately 9.2 kcal/mol lower than that of the neutral species, enabling Cu²⁺-catalyzed oxidative cycloreversion at room temperature [1]. This photochemical behavior is specific to the thieno[2,3-b]thiopyran-4-one core; analogous benzothiopyran-based diarylethenes show different photocyclization quantum yields and thermal stability profiles due to altered π-conjugation [1].

Photochromism Diarylethenes Materials chemistry

Optimal Procurement and Application Scenarios for 6H-Thieno[2,3-b]thiopyran


Topical Carbonic Anhydrase Inhibitor Drug Development (Ophthalmology)

The thieno[2,3-b]thiopyran-2-sulfonamide scaffold is the only heterocyclic core clinically validated for topical carbonic anhydrase inhibition, as demonstrated by the approved drug dorzolamide (IC₅₀ = 0.16 nM vs. human CA II) . Procurement of 6H-Thieno[2,3-b]thiopyran or its advanced intermediates (e.g., CAS 120279-26-7) is essential for any antiglaucoma program aiming for topical delivery, as benzothiophene-2-sulfonamide analogs fail aqueous solubility requirements and thienothiepin ring-expanded analogs lack stereochemical definition [1]. The dual corneal–scleral penetration pathway achieved by thienothiopyran-2-sulfonamides cannot be replicated by any other heterocyclic class.

Kinase Inhibitor Library Design (Oncology)

The thieno[2,3-b]thiopyran core, when elaborated into fused pyrazole–carboxamide systems, yields EGFR tyrosine kinase inhibitors with potency comparable to gefitinib (compound 8h: IC₅₀ A549 = 9.57 μM vs. gefitinib IC₅₀ = 8.58 μM; IC₅₀ NCI-H460 = 13.04 μM vs. 18.66 μM) [2]. This scaffold offers a sulfur-rich alternative to quinazoline cores, potentially addressing resistance mutations through differentiated binding modes. Procurement of the parent 6H-Thieno[2,3-b]thiopyran enables rapid diversification into kinase-focused compound libraries using established one-pot synthetic methodology.

Stereochemically Defined Pharmaceutical Intermediate Manufacturing

The thieno[2,3-b]thiopyran scaffold uniquely supports diastereoselective synthesis of chiral intermediates via stereoselective solvolysis, as exemplified by the production of (4S,6S)-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-ol-7,7-dioxide in diastereoisomerically pure form regardless of starting diastereomeric ratio [3]. This stereochemical fidelity translates to reduced purification costs, higher overall yield, and simplified regulatory documentation for API manufacturing, advantages not shared by seven-membered thienothiepin analogs or benzofused systems.

Photochromic and Electrochromic Materials Research

The 5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-one core enables 'turn-on' fluorescence diarylethenes with metal-ion-gated photochromic switching (Cu²⁺-catalyzed oxidative cycloreversion, activation energy lowered by ~9.2 kcal/mol vs. uncatalyzed pathway) [4]. This property is not observed with benzothiopyran or simple thiopyran scaffolds, making the thieno[2,3-b]thiopyran-4-one a preferred building block for molecular photoswitches, optical memory materials, and chemosensors.

Quote Request

Request a Quote for 6H-Thieno[2,3-b]thiopyran

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.